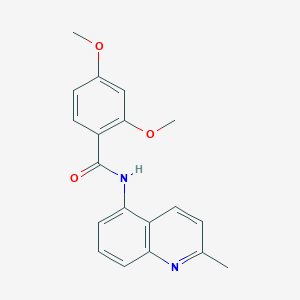![molecular formula C16H17N5O6 B5338817 6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol, commonly known as DAPI, is a fluorescent stain used in biological research to label DNA. DAPI is a small molecule that binds to the minor groove of double-stranded DNA with high specificity, making it a valuable tool for visualizing DNA in live and fixed cells.
Mécanisme D'action
DAPI binds to the minor groove of double-stranded DNA with high specificity, forming a complex that fluoresces when excited by ultraviolet light. The binding of DAPI to DNA causes a shift in the absorption and emission spectra of the molecule, resulting in a blue fluorescence that can be visualized using fluorescence microscopy.
Biochemical and physiological effects:
DAPI is generally considered to be non-toxic to cells and tissues, although high concentrations can cause DNA damage and cell death. DAPI has been shown to induce apoptosis in some cell types, and may also have anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DAPI is its high specificity for DNA, which allows for accurate labeling of this molecule in live and fixed cells. DAPI is also relatively easy to use and does not require specialized equipment. However, DAPI has some limitations in terms of its applicability to certain types of experiments. For example, DAPI cannot be used to label RNA or other nucleic acids, and may not be suitable for certain types of imaging studies.
Orientations Futures
There are several areas of research that could benefit from further development of DAPI and related fluorescent stains. One area is the development of new stains that can label specific regions of DNA or different types of nucleic acids. Another area is the development of new imaging techniques that can be used to visualize DNA and other molecules in live cells with high resolution. Finally, there is a need for further research into the potential therapeutic applications of DAPI and related compounds.
Méthodes De Synthèse
The synthesis of DAPI involves several steps, starting with the reaction of 4-nitrobenzaldehyde with diethyl malonate to form 4-(diethylamino)-3-nitrobenzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethylene to form 6-(2-bromo-1-phenylethenyl)-4-(diethylamino)-3-nitrobenzaldehyde. The final step involves the reaction of this intermediate with 2,4-dihydroxypyrimidine to form DAPI.
Applications De Recherche Scientifique
DAPI is widely used in scientific research to label DNA in live and fixed cells. It has been used to study cell cycle progression, chromatin organization, and DNA damage response. DAPI is also used in fluorescence in situ hybridization (FISH) to detect specific DNA sequences in cells and tissues.
Propriétés
IUPAC Name |
6-[(E)-2-[4-(diethylamino)-3-nitrophenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6/c1-3-19(4-2)12-8-6-10(9-13(12)20(24)25)5-7-11-14(21(26)27)15(22)18-16(23)17-11/h5-9H,3-4H2,1-2H3,(H2,17,18,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWZJDXZTUELID-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)
![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)
![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)

![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
![1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5338851.png)
